Acetylsalicylsäure

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetylsalicylic acid has been explored through various methods, aiming for efficiency, environmental friendliness, and low energy consumption. Techniques such as microwave radiation catalysis with piperidine and ultrasound irradiation catalysis with aminosulfonic acid have demonstrated high yields and rapid synthesis processes. These methods underscore the chemical's adaptability to innovative manufacturing processes while highlighting the importance of optimal reaction conditions to achieve high efficiency (Xu Cui-lian, 2010); (Lei Rui-xia, 2009).

Molecular Structure Analysis

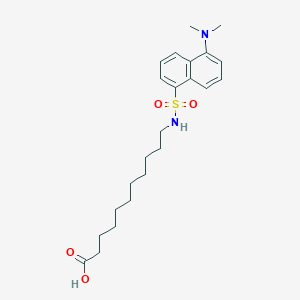

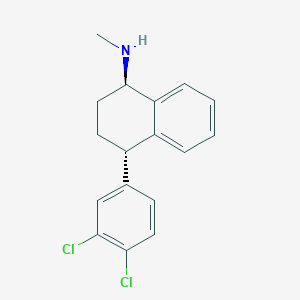

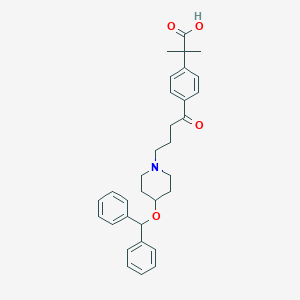

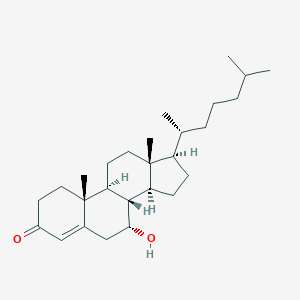

While specific studies detailing the molecular structure analysis of acetylsalicylic acid were not directly found, understanding its structure is crucial to synthesizing and predicting its chemical behavior. The compound consists of a benzene ring, a carboxylic acid group, and an ester group, which are fundamental to its reactivity and properties.

Chemical Reactions and Properties

Acetylsalicylic acid participates in various chemical reactions, reflecting its acetyl and salicylate components. It can undergo hydrolysis, reverting to salicylic acid and acetic acid under certain conditions, and its synthesis reactions are influenced by catalysts like aminosulfonic acid, rare earth chloride, iodine, and acid bentonite, showcasing its versatility in chemical synthesis and the broad range of catalysts that can be employed for its production (Tian-Tian Man, 2008); (Bai He-long, 2008).

Physical Properties Analysis

Acetylsalicylic acid's physical properties, such as its melting point, solubility in various solvents, and crystalline structure, are key to its handling and application in different chemical processes. These properties are determined by its molecular structure and influence its chemical stability and reactivity.

Chemical Properties Analysis

The chemical properties of acetylsalicylic acid, including its acidity, reactivity with bases, and its behavior in the presence of different reagents, are essential for its application in synthesis and other chemical processes. Its ability to acetylate proteins, like the inhibition of prostaglandin synthesis by acetylation of an enzyme's active site, demonstrates its biochemical significance and the importance of its chemical properties in biological systems (G. Roth & C. Siok, 1978).

Wissenschaftliche Forschungsanwendungen

Verbesserung des Weizenwachstums

Acetylsalicylsäure hat sich als signifikant wirkend auf das Wachstum und die Entwicklung von Weizen erwiesen. Eine Studie am Institut für Pflanzenschutz - Nationales Forschungsinstitut in Poznan, Polen, ergab, dass die Anwendung von this compound die Chlorophyllmenge in den Blättern, die Anzahl der Körner im Ährenkopf, die Masse von 1000 Körnern und den Kornertrag erhöhte . Die Studie hob auch hervor, dass die Wahl der geeigneten Konzentration und des Zeitpunkts der this compound-Anwendung einen signifikanten Einfluss auf das Wachstum und die Entwicklung des Weizens hat .

Verbesserung der Stresstoleranz bei Weizen

Die exogene Anwendung von this compound verhindert Pflanzenschäden, die durch verschiedene abiotische Stressfaktoren wie Trockenheit, hohe und niedrige Temperaturen sowie Salinität verursacht werden. Sie hilft Pflanzen auch, eine Resistenz gegen biotische Stressfaktoren wie Krankheitserreger aufzubauen . Angesichts des Klimawandels und einer höheren Wahrscheinlichkeit für extreme Wetterereignisse kann die Verwendung von this compound dazu beitragen, ein angemessenes Wachstum und eine Entwicklung von Pflanzen, insbesondere empfindlicher Arten, auch unter Stressbedingungen sicherzustellen .

Gegenwirkung von Salzstress bei Weizen

Eine Studie ergab, dass die gemeinsame Anwendung von Melatonin und this compound die Toleranz gegenüber Salzstress wiederherstellte, indem die Photosynthesemaschinerie in Weizenpflanzen wiederhergestellt wurde. Diese photosynthetische Akklimationsstrategie maximierte die Kohlenstoffassimilationsrate und ermöglichte es Weizenpflanzen, salzhaltigen Bedingungen standzuhalten .

Verbesserung der Photosynthesemaschinerie

Die exogene Anwendung von this compound hat sich als wirksam erwiesen, um den Gehalt an Photosynthesepigmenten, die photochemischen Reaktionen der Photosynthese, die Netto-Photosyntheserate, die Transpirationsrate, die stomatäre Leitfähigkeit, die maximale Quantenausbeute der PSII-Photochemie, die tatsächliche photochemische Effizienz von PSII, die Elektronentransportrate, den photochemischen Löschkoeffizienten, die effektive Quantenausbeute der PSII-Photochemie, die Aktivität photosynthetischer Enzyme und den NADPH-Gehalt zu verbessern .

Reduzierung der schädlichen Auswirkungen von Salzstress

Die Anwendung von this compound milderte die salzbedingte Abnahme des Weizenwachstums und der Produktivität signifikant. Dies stand in engem Zusammenhang mit der Verbesserung des Gehalts an Photosynthesepigmenten, den photochemischen Reaktionen der Photosynthese, der Netto-Photosyntheserate, der Transpirationsrate, der stomatären Leitfähigkeit, der maximalen Quantenausbeute der PSII-Photochemie, der tatsächlichen photochemischen Effizienz von PSII, der Elektronentransportrate, dem photochemischen Löschkoeffizienten, der effektiven Quantenausbeute der PSII-Photochemie, der Aktivität photosynthetischer Enzyme, dem NADPH-Gehalt, der Anhäufung von Osmoprotektanten und dem Kohlenhydratgehalt der Körner sowie der Reduzierung der interzellulären CO2-Konzentration, der nicht-photochemischen Löschkoeffizienten, der Glykolatoxidase-Aktivität und der Lipidperoxidation sowie des NADP+- und H2O2-Gehalts .

Wirkmechanismus

Target of Action

Acetylsalicylsalicylic acid, commonly known as Aspirin, primarily targets the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .

Mode of Action

Aspirin acts by blocking the synthesis of prostaglandins . It is non-selective and inhibits both COX-1 and COX-2 enzymes . The inhibition of COX-1 results in the inhibition of platelet aggregation for about 7-10 days (average platelet lifespan) . Aspirin also reacts with nucleophilic groups on proteins, resulting in irreversible acetylation .

Biochemical Pathways

Aspirin affects two major biochemical pathways: the Isochorismate Synthase (ICS) pathway and the Phenylalanine Ammonia-Lyase (PAL) pathway . Both pathways start from chorismate and vary between species . Aspirin’s action on these pathways leads to the production of salicylic acid, an active secondary metabolite that regulates various aspects of plant growth, environmental stress, and defense responses against pathogens .

Pharmacokinetics

The pharmacokinetics of Aspirin involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Aspirin is rapidly absorbed and metabolized into salicylic acid . The major metabolites of Aspirin are salicylic acid, salicyluric acid, the ether or phenolic glucuronide, and the ester or acyl glucuronide . These metabolites are responsible for most of Aspirin’s anti-inflammatory and analgesic effects .

Result of Action

Aspirin’s action results in pain relief, reduction of fever, and inflammation . It also inhibits platelet aggregation, which is used in the prevention of blood clots, stroke, and myocardial infarction . Long-term use of Aspirin may decrease the risk of various cancers, including colorectal, esophageal, breast, lung, prostate, liver, and skin cancer .

Action Environment

The action of Aspirin can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of Aspirin. In aqueous solutions of pH 7.4-10.2 at 37°C, Aspirin reacts with amines to produce salicylamide derivatives . This suggests that the physiological environment can influence the action, efficacy, and stability of Aspirin .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2-acetyloxybenzoyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-10(17)21-14-9-5-3-7-12(14)16(20)22-13-8-4-2-6-11(13)15(18)19/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSFKIFGAPZBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074977 | |

| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

530-75-6 | |

| Record name | Acetylsalicylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsalicylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Carboxyphenyl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-carboxyphenyl o-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSALICYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBE72MCP5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

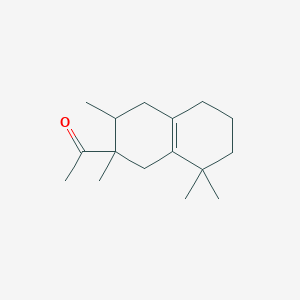

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)